Ethyl benzo[d][1,3]dioxole-4-carboxylate Ethyl benzo[d][1,3]dioxole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 23158-06-7
VCID: VC15982261
InChI: InChI=1S/C10H10O4/c1-2-12-10(11)7-4-3-5-8-9(7)14-6-13-8/h3-5H,2,6H2,1H3
SMILES:
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

Ethyl benzo[d][1,3]dioxole-4-carboxylate

CAS No.: 23158-06-7

Cat. No.: VC15982261

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl benzo[d][1,3]dioxole-4-carboxylate - 23158-06-7

Specification

CAS No. 23158-06-7
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name ethyl 1,3-benzodioxole-4-carboxylate
Standard InChI InChI=1S/C10H10O4/c1-2-12-10(11)7-4-3-5-8-9(7)14-6-13-8/h3-5H,2,6H2,1H3
Standard InChI Key TYQKHCZKVCIXAJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C(=CC=C1)OCO2

Introduction

Ethyl benzo[d] dioxole-4-carboxylate is a synthetic organic compound characterized by its unique dioxole structure, which consists of a benzene ring fused with a dioxole moiety and an ethyl ester functional group. The compound has a molecular formula of C10H10O4 and a molecular weight of approximately 194.18 g/mol . This compound is of interest in organic synthesis and medicinal chemistry due to its reactivity and potential biological activities.

Applications in Organic Synthesis and Medicinal Chemistry

This compound serves as a valuable intermediate in organic synthesis due to its reactive carboxylate group. It is also explored for its potential biological activities, which can be leveraged in medicinal chemistry applications.

Comparison with Analogous Compounds

Several compounds share structural similarities with ethyl benzo[d] dioxole-4-carboxylate, including variations with bromine substitutions or different ester groups. These analogs can exhibit different reactivity and biological activity profiles.

Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-bromobenzo[d] dioxole-4-carboxylateContains bromine substitutionEnhanced reactivity due to bromine's electrophilic nature
Ethyl 7-bromobenzo[d] dioxole-4-carboxylateSimilar structure with different bromine positionVariations in biological activity due to substitution pattern
Methyl benzo[d] dioxole-4-carboxylateMethyl ester instead of ethylDifferent solubility and reactivity compared to ethyl derivative
Benzo[d] dioxole-4-carboxylic acidLacks ester groupMore polar; potential for different interactions

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